N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(1-phenylethyl)ethanediamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide is an organic compound featuring a complex structure with furan, thiophene, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the formation of a key intermediate through the reaction of furan-2-carbaldehyde with thiophene-3-carbaldehyde in the presence of a base such as sodium hydride.
Coupling Reaction: The intermediate is then coupled with 1-phenylethylamine under acidic conditions to form the desired ethanediamide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding sulfoxides or epoxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, targeting the amide groups to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or chloromethane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chloromethane, sulfuric acid.
Major Products
Oxidation: Sulfoxides, epoxides.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological processes.
Medicine
In medicinal chemistry, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, while the amide groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)ethyl]-N’-(1-phenylethyl)ethanediamide
- N-[2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide
- N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)propanediamide
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide is unique due to the presence of both furan and thiophene rings in its structure. This dual aromatic system provides a distinct electronic environment, enhancing its reactivity and interaction with biological targets compared to similar compounds with only one aromatic ring.
This detailed overview covers the essential aspects of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14(15-6-3-2-4-7-15)22-20(24)19(23)21-12-17(16-9-11-26-13-16)18-8-5-10-25-18/h2-11,13-14,17H,12H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOYHADIDCGZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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